Intermediate Antiproliferative Potency: Tanshinone I vs. Tanshinone IIA and Cryptotanshinone in Leukemia Models
In a direct comparative study of four major tanshinones against hematological malignancy cell lines, tanshinone I exhibited intermediate antiproliferative potency, significantly outperforming tanshinone IIA and cryptotanshinone while being less potent than dihydrotanshinone I [1]. The rank order of potency was consistent across K562 and Raji cells at 24, 48, and 72 h time points. This intermediate potency profile may offer a therapeutic window advantage for combination studies where extreme cytotoxicity is undesirable [2].
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 13.52 μM (24 h); 4.70 μM (48 h); 1.59 μM (72 h) in K562 cells |
| Comparator Or Baseline | Dihydrotanshinone I: IC₅₀ = 3.50 μM (24 h), 1.36 μM (48 h), 1.15 μM (72 h); Tanshinone IIA: IC₅₀ = 19.32 μM (24 h), 5.67 μM (48 h), 2.82 μM (72 h); Cryptotanshinone: IC₅₀ = 47.52 μM (24 h), 22.72 μM (48 h), 19.53 μM (72 h) |
| Quantified Difference | Tanshinone I is 1.43-fold more potent than tanshinone IIA and 3.51-fold more potent than cryptotanshinone at 24 h in K562 cells |
| Conditions | Modified MTT assay; K562 human chronic myeloid leukemia cells; 24, 48, and 72 h incubation |
Why This Matters
Researchers selecting a tanshinone for anticancer studies should note that tanshinone I provides substantially greater potency than tanshinone IIA while maintaining a larger dynamic range for dose-response studies compared to the highly potent dihydrotanshinone I.
- [1] Li H, Zhang Q, Chu T, et al. Growth-inhibitory and apoptosis-inducing effects of tanshinones on hematological malignancy cells and their structure-activity relationship. Anticancer Drugs. 2012;23(8):846-855. View Source
- [2] Novel combination of tanshinone I and dexamethasone induces apoptosis in myeloma cells. ESMO Open. 2018;3(Suppl 2):A199. View Source
